molecular formula C12H16O2S B2354824 Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate CAS No. 1249700-29-5

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate

Cat. No.: B2354824
CAS No.: 1249700-29-5
M. Wt: 224.32
InChI Key: FNOCQORSHOERCB-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate is an organic compound with the molecular formula C12H16O2S. It is an ester derivative, characterized by the presence of an ethyl group, a propanoate group, and a sulfanyl group attached to a 3-methylphenyl ring.

Scientific Research Applications

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-methylphenyl)sulfanyl]propanoate typically involves the esterification of 2-[(3-methylphenyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-[(3-methylphenyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The ester group can undergo hydrolysis to release the active 2-[(3-methylphenyl)sulfanyl]propanoic acid, which may further interact with biological targets .

Comparison with Similar Compounds

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate: Similar structure but with the methyl group in the para position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[(3-chlorophenyl)sulfanyl]propanoate: Similar structure but with a chlorine substituent on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-(3-methylphenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOCQORSHOERCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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